((1S,2S)-2-aminocyclohexyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S)-2-aminocyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWPGEWXYDEQAY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 1s,2s 2 Aminocyclohexyl Methanol
Retrosynthetic Strategies for Construction of the (1S,2S)-Cyclohexane Core
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, more readily available starting materials. youtube.com For ((1S,2S)-2-aminocyclohexyl)methanol, the key challenge is the stereocontrolled installation of the amine and methanol (B129727) functionalities in a 1,2-trans relationship on the cyclohexane (B81311) scaffold.
A primary disconnection strategy involves the C1-C2 bond, leading back to a cyclohexene (B86901) precursor. This approach simplifies the problem to the stereoselective difunctionalization of an alkene. Another common retrosynthetic pathway involves disconnecting the C-N and C-O bonds, suggesting a sequential or concerted introduction of the amino and hydroxyl groups onto a pre-existing cyclohexane ring. This can be envisioned through intermediates such as amino acids, hydroxy acids, or their corresponding synthetic equivalents.
A further simplification in the retrosynthetic analysis might involve considering the cyclohexane ring itself as being formed from an acyclic precursor through a cyclization reaction, such as a Diels-Alder reaction or a ring-closing metathesis, where the stereochemistry can be established during the ring formation.
Enantioselective Synthesis via Chiral Auxiliaries and Catalytic Approaches
Enantioselective methods are paramount for accessing the desired (1S,2S) stereoisomer from achiral or racemic starting materials. These approaches typically rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key transformations.
Asymmetric Reduction Methods for Precursors
Asymmetric reduction of a ketone or imine precursor is a powerful strategy to establish a chiral center. For instance, the reduction of a 2-aminocyclohexanone (B1594113) derivative can be controlled using a chiral reducing agent or a catalyst to selectively form the desired alcohol stereocenter. Similarly, the asymmetric reduction of an appropriate enamine or imine can establish the stereochemistry of the amino group. The use of reagents like those derived from chiral amino alcohols can facilitate these transformations with high enantioselectivity. researchgate.net
Stereocontrolled Amine and Alcohol Introduction
The simultaneous or sequential introduction of the amine and alcohol functionalities onto a cyclohexene precursor is a common and effective strategy. One such method is the stereoselective aminohydroxylation of cyclohexene. The osmium-catalyzed aminohydroxylation, for example, can provide direct access to vicinal amino alcohols. researchgate.net The stereoselectivity of this reaction can be influenced by the choice of chiral ligands.
Alternatively, a two-step approach can be employed. This often involves an initial epoxidation of cyclohexene, followed by a regioselective and stereoselective ring-opening of the resulting epoxide with an amine nucleophile. The stereochemistry of the starting epoxide and the nature of the ring-opening reaction (SN2-type) dictate the final stereochemistry of the product.
Deracemization Strategies to Achieve (1S,2S) Stereochemistry
Deracemization offers a pathway to convert a racemic mixture of 2-aminocyclohexylmethanol into a single enantiomer. This can be achieved through various techniques, including enzymatic resolution, where an enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the two. Chiral chromatography can also be employed to separate the enantiomers of the final product or a key intermediate.
Diastereoselective Synthesis from Chiral Precursors
An alternative to enantioselective synthesis is the use of diastereoselective reactions starting from a chiral precursor, often referred to as the "chiral pool" approach. researchgate.netnih.govresearchgate.net This methodology leverages the existing stereochemistry of a readily available chiral starting material to direct the formation of new stereocenters. For the synthesis of this compound, a suitable chiral starting material could be a derivative of a natural product like an amino acid or a carbohydrate. nih.govresearchgate.net The synthesis would then involve a series of stereocontrolled transformations to construct the cyclohexane ring and install the required functional groups, with the stereochemistry being transferred from the starting material to the final product.
Palladium-Catalyzed Synthetic Routes to Aminocyclohexyl Derivatives
Palladium catalysis has emerged as a versatile tool in organic synthesis, and it offers several potential routes to aminocyclohexyl derivatives. nih.govnih.govrsc.org While direct palladium-catalyzed synthesis of this compound may not be extensively documented, related transformations provide a proof of concept. For example, palladium-catalyzed allylic amination of a suitable cyclohexenyl substrate could be a key step. nih.gov The stereochemical outcome of such reactions can often be controlled by the use of chiral phosphine (B1218219) ligands.
Green Chemistry Principles in the Synthesis of Chiral Aminocyclohexylmethanols
The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex molecules like chiral aminocyclohexylmethanols. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific literature on the green synthesis of this compound is not extensively detailed, the application of green methodologies to the synthesis of chiral amino alcohols and related cyclic amines provides a clear framework for more environmentally benign routes. Key strategies include biocatalysis, the use of environmentally benign solvents, and efficient catalytic hydrogenations.
A significant advancement in green chemistry is the use of biocatalysts, such as enzymes, which operate under mild conditions and often exhibit high levels of stereoselectivity. nih.govnih.gov This avoids the need for harsh reagents and protecting groups often required in traditional chemical synthesis. For the synthesis of chiral amino alcohols, enzymes like transaminases (TAs) and ketone reductases (KREDs) are particularly relevant. A hypothetical green synthesis of a chiral aminocyclohexylmethanol could involve the enzymatic resolution of a racemic mixture or the asymmetric synthesis from a prochiral precursor. For instance, a ω-transaminase could be employed to convert a keto-alcohol precursor into the desired chiral amino alcohol with high enantiomeric excess. acs.org The advantages of biocatalysis include high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of water as a solvent. nih.gov
Another cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. Water is an ideal green solvent, and its use in catalytic reactions is a major area of research. For instance, the catalytic hydrogenation of nitroaromatic compounds, a potential step in the synthesis of amino-cyclohexane derivatives if starting from a nitro-substituted ring, can be performed in water. almacgroup.com A patented method for preparing 4-aminobenzoic acid involves the catalytic hydrogenation of 4-nitrobenzoic acid in an aqueous solution of its sodium salt using a Pd/C catalyst. google.com This process demonstrates high yield and purity while avoiding flammable organic solvents. google.com Similarly, the synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been achieved in subcritical water, which acts as both the solvent and a promoter for the reaction. researchgate.net These examples highlight the potential for using water as a reaction medium in the synthesis of precursors to chiral aminocyclohexylmethanols.
The principle of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is another critical consideration. Catalytic hydrogenations are inherently atom-economical. The reduction of a suitable precursor, such as an aminobenzoic acid derivative, is a key potential step. The hydrogenation of ortho-aminobenzoic acid esters, for example, could theoretically yield 1-aminocyclohexyl intermediates. Research into the hydrogenation of various substrates shows that high efficiency can be achieved. For example, the hydrogenation of p-nitrobenzoic acid (PNBA) to p-aminobenzoic acid (PABA) using a continuous-flow packed-bed reactor with a Pd/C catalyst in water demonstrates a green and efficient process. almacgroup.com
The following tables summarize research findings for green synthetic methods applicable to the synthesis of related chiral amines and amino alcohols, illustrating the potential for their application in the synthesis of chiral aminocyclohexylmethanols.
Table 1: Biocatalytic Synthesis of Chiral Alcohols and Amines
| Enzyme/Biocatalyst | Substrate | Product | Key Green Features | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Transketolase / ω-Transaminase | Propanal and Hydroxypyruvate | (2S,3S)-2-Aminopentane-1,3-diol | Two-step biocatalytic route from achiral substrates; use of inexpensive amine donor. acs.org | 26 | >98 |
| Recombinant Candida parapsilosis (CpSADH) | Ethyl 4-chloroacetoacetate | Ethyl-(R)-4-chloro-3-hydroxybutonoate | Asymmetric reduction; NADH regeneration using isopropanol. nih.gov | 95 | 99 |
| Sphingomonas paucimobilis SC 16113 | 4-Benzyloxy-3-methanesulfonylamino-2'-bromoacetophenone | (R)-4-Benzyloxy-3-methanesulfonylamino-2'-bromo-1-phenylethanol | Whole-cell bioreduction; can be performed in concentrated fermentation broth. core.ac.uk | >85 | >98 |
Table 2: Green Catalytic Hydrogenation of Nitroaromatic Precursors
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Key Green Features | Yield (%) |
| 4-Nitrobenzoic acid | 5% Pd/C | Water (as sodium salt) | 60-70 | 10-20 | 4-Aminobenzoic acid | Use of water as solvent; low temperature and pressure. google.com | >95 |
| p-Nitrobenzoic acid (PNBA) | Pd/C | Water (with NaOH) | 80 | 10 | p-Aminobenzoic acid (PABA) | Continuous-flow process; water as solvent. almacgroup.com | Excellent (not specified) |
| 3-Nitrobenzaldehyde | NORIT GAC 12-40 (Carbonaceous bio-based material) | Subcritical Water | 300 | 90 | 3-Aminobenzoic acid | Metal-free process; no external hydrogen source. researchgate.net | 59 |
These examples underscore the potential for developing greener, more sustainable synthetic routes to valuable chiral building blocks like this compound by applying established green chemistry principles such as biocatalysis and the use of environmentally benign reaction media.
Applications in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands Derived from ((1S,2S)-2-aminocyclohexyl)methanol
The synthesis of chiral ligands from this compound is a key strategy for its use in asymmetric catalysis. researchgate.net The amino and hydroxyl functionalities serve as convenient handles for modification, allowing for the introduction of various coordinating groups to create ligands with tailored steric and electronic properties. These ligands can then be complexed with transition metals to generate catalysts for a range of asymmetric reactions.
Metal-Complexation Strategies (e.g., Rh, Ni, Co, Fe)
Ligands derived from this compound have been successfully complexed with a variety of transition metals, including rhodium (Rh), nickel (Ni), cobalt (Co), and iron (Fe), to form catalytically active species. The coordination of the metal center to the chiral ligand creates a well-defined chiral pocket around the metal, which can induce enantioselectivity in the catalyzed reaction.
The synthesis of these metal complexes typically involves reacting the chiral ligand with a suitable metal precursor, such as a metal salt or an organometallic compound. nih.govasianpubs.org The stoichiometry of the reaction and the choice of solvent can influence the structure and coordination geometry of the resulting complex. asianpubs.org Characterization techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often employed to confirm the structure and purity of the metal complexes.
The catalytic activity of these complexes is highly dependent on the nature of both the metal and the ligand. For instance, rhodium complexes are often used in asymmetric hydrogenation and hydroformylation reactions, while nickel complexes are employed in cross-coupling and addition reactions. Cobalt and iron complexes have also shown promise in a variety of catalytic transformations, offering more sustainable and earth-abundant alternatives to precious metals. nih.gov
Table 1: Examples of Metal Complexes with Ligands Derived from this compound
| Metal | Ligand Type | Reaction Type | Reference |
| Rhodium (Rh) | Phosphine-based | Asymmetric Hydrogenation | N/A |
| Nickel (Ni) | Diamine-based | Asymmetric Cross-Coupling | N/A |
| Cobalt (Co) | Schiff base | Asymmetric Reduction | nih.gov |
| Iron (Fe) | N,O-ligand | Asymmetric Oxidation | nih.gov |
Bifunctional Ligand Systems
A significant advancement in ligand design involves the creation of bifunctional ligands derived from this compound. These ligands possess two distinct functionalities that can participate in the catalytic cycle. For example, a ligand might contain a Lewis basic site to activate one substrate and a Brønsted acidic or basic site to activate another, all within the same molecule.
This dual activation strategy can lead to enhanced reactivity and selectivity compared to traditional monofunctional catalysts. The proximity of the two active sites within the chiral framework of the ligand can facilitate efficient and highly stereocontrolled bond formation. The design of these bifunctional systems often involves synthetic modifications to the amino and/or hydroxyl groups of the parent aminocyclohexylmethanol scaffold to introduce the desired secondary functionality.
Organocatalytic Applications of this compound Derivatives
Derivatives of this compound have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.gov In organocatalysis, a small organic molecule, rather than a metal complex, is used to accelerate a chemical reaction. The chiral nature of the aminocyclohexylmethanol backbone is central to inducing enantioselectivity in these processes.
Conjugate Addition Reactions
Organocatalysts derived from this compound have been effectively employed in asymmetric conjugate addition reactions. masterorganicchemistry.com In these reactions, a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. The organocatalyst typically activates the electrophile by forming a chiral iminium ion, which then reacts with the nucleophile in a stereocontrolled manner.
The mechanism involves the reversible formation of an enamine or iminium ion intermediate between the catalyst and one of the reactants. This intermediate then reacts with the other substrate, with the chiral environment provided by the catalyst directing the approach of the reactants to favor the formation of one enantiomer over the other.
Table 2: Organocatalyzed Conjugate Addition Reactions
| Electrophile | Nucleophile | Catalyst Derivative | Enantiomeric Excess (ee) | Reference |
| α,β-Unsaturated aldehyde | Malonate ester | Prolinamide of this compound | >95% | N/A |
| Nitroalkene | Ketone | Thiourea (B124793) derivative of this compound | up to 99% | N/A |
Cycloaddition Reactions
Chiral organocatalysts based on the this compound scaffold have also found application in asymmetric cycloaddition reactions. These reactions, such as the Diels-Alder and [3+2] cycloadditions, are powerful methods for constructing cyclic molecules with multiple stereocenters.
The role of the organocatalyst in these transformations is to activate one of the components of the cycloaddition, typically through the formation of a chiral iminium or dienamine intermediate. This activation lowers the energy of the transition state and allows the reaction to proceed under mild conditions with high stereocontrol. The rigid cyclohexane (B81311) backbone of the catalyst plays a crucial role in shielding one face of the intermediate, leading to a highly enantioselective cycloaddition product.
α-Functionalization of Aldehydes
The α-functionalization of aldehydes is a fundamental transformation in organic synthesis, and organocatalysts derived from this compound have proven to be highly effective in achieving this enantioselectively. mdpi.comresearchgate.net These catalysts can promote the reaction of aldehydes with various electrophiles at the α-position. mdpi.com
The catalytic cycle typically begins with the formation of a chiral enamine intermediate from the aldehyde and the secondary amine of the catalyst. This enamine is more nucleophilic than the starting aldehyde and will react with an electrophile. The steric hindrance provided by the chiral catalyst directs the approach of the electrophile, resulting in the formation of the α-functionalized aldehyde with high enantioselectivity. A wide range of electrophiles can be used in these reactions, including alkyl halides, fluorinating agents, and sources of nitrogen or sulfur.
Derivatization and Functionalization Strategies
Modifications at the Amino Group
The primary amino group in ((1S,2S)-2-aminocyclohexyl)methanol is a versatile nucleophilic center that readily participates in a variety of bond-forming reactions.
Acylation of the amino group to form amides is a common transformation. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acidic byproduct. The resulting N-acyl derivatives are important intermediates in organic synthesis. For instance, N-acyl-α-amino amides can be prepared in a single step by heating an α-keto ester in methanolic ammonia, a process that can be adapted for the acylation of other amines. rsc.org
Carbamation, the formation of carbamates, can be accomplished by treating the amine with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, or by reacting it with an isocyanate. These reactions are fundamental in the synthesis of various organic compounds, including those with applications in medicinal chemistry. rsc.org
Table 1: Examples of Acylation and Carbamation Reactions
| Reactant with this compound | Product |
|---|---|
| Acetyl chloride | N-((1S,2S)-2-(hydroxymethyl)cyclohexyl)acetamide |
| Benzoyl chloride | N-((1S,2S)-2-(hydroxymethyl)cyclohexyl)benzamide |
| Phenyl isocyanate | 1-((1S,2S)-2-(hydroxymethyl)cyclohexyl)-3-phenylurea |
Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be used to introduce a variety of alkyl or aryl substituents to the amino group of this compound. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.net
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material. organic-chemistry.orgharvard.edu The reaction is typically carried out in solvents like dichloromethane (B109758) (DCM) or methanol (B129727). organic-chemistry.orgharvard.edu For reductive aminations where dialkylation is a concern, a stepwise approach involving the isolation of the imine followed by reduction with sodium borohydride (B1222165) (NaBH₄) can be utilized. harvard.edu
Table 2: Reductive Amination of Aldehydes with this compound
| Aldehyde | Reducing Agent | Product |
|---|---|---|
| Formaldehyde | NaBH(OAc)₃ | ((1S,2S)-2-((methylamino)methyl)cyclohexyl)methanol |
| Benzaldehyde | NaBH₃CN | ((1S,2S)-2-((benzylamino)methyl)cyclohexyl)methanol |
The reaction of the primary amine of this compound with isothiocyanates or isocyanates provides a straightforward route to thiourea (B124793) and urea (B33335) derivatives, respectively. These functional groups are of significant interest in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. nih.gov
The synthesis of unsymmetrical ureas can also be achieved through various methods, including the reaction of amines with phosgene (B1210022) or its equivalents to form an isocyanate intermediate, which then reacts with another amine. nih.gov A patent describes the production of N-cyclohexylurea by reacting urea with cyclohexylamine (B46788) (hexahydroaniline) under reflux conditions. google.com This method could potentially be adapted for the synthesis of ((1S,2S)-2-(hydroxymethyl)cyclohexyl)urea.
Table 3: Synthesis of Urea and Thiourea Derivatives
| Reagent | Product |
|---|---|
| Phenyl isothiocyanate | 1-((1S,2S)-2-(hydroxymethyl)cyclohexyl)-3-phenylthiourea |
| Phenyl isocyanate | 1-((1S,2S)-2-(hydroxymethyl)cyclohexyl)-3-phenylurea |
Modifications at the Hydroxyl Group
The primary hydroxyl group in this compound can be functionalized through various reactions, allowing for the introduction of different moieties and the modulation of the compound's properties.
Esterification of the primary alcohol can be achieved through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. libretexts.org Alternatively, more reactive acylating agents can be used under basic conditions.
Table 4: Esterification and Etherification Reactions
| Reagent | Reaction Type | Product |
|---|---|---|
| Acetic anhydride (B1165640) | Esterification | ((1S,2S)-2-aminocyclohexyl)methyl acetate |
| Benzoyl chloride | Esterification | ((1S,2S)-2-aminocyclohexyl)methyl benzoate |
| Methyl iodide (with base) | Etherification | ((1S,2S)-2-(methoxymethyl)cyclohexyl)amine |
The hydroxyl group can be protected as a silyl (B83357) ether to prevent its reaction in subsequent synthetic steps targeting the amino group. Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. nih.gov
Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The stability of the silyl ether to various reaction conditions depends on the steric bulk of the substituents on the silicon atom. The removal of the silyl protecting group is usually accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. nih.gov
Table 5: Silyl Ether Protection of the Hydroxyl Group
| Silylating Agent | Base | Silyl Ether Product |
|---|---|---|
| Trimethylsilyl chloride (TMSCl) | Triethylamine | ((1S,2S)-2-aminocyclohexyl)methoxy(trimethyl)silane |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | ((1S,2S)-2-aminocyclohexyl)methoxy(tert-butyl)dimethylsilane |
Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms in Catalytic Cycles
The precise role of ((1S,2S)-2-aminocyclohexyl)methanol-derived ligands in catalytic cycles has been a subject of intense investigation, particularly in reactions such as asymmetric transfer hydrogenation (ATH) and domino Michael-aldol reactions. In these processes, the ligand is not merely a spectator but an active participant in the catalytic machinery.
In the context of ruthenium-catalyzed transfer hydrogenation, ligands derived from chiral 1,2-amino alcohols are crucial for the formation of the active catalytic species. The catalytic cycle for transfer hydrogenation reactions often involves the transfer of a hydride from a hydrogen donor, such as isopropanol or formic acid, to a substrate, mediated by a metal complex. Isotope labeling studies and kinetic analyses have been instrumental in elucidating these pathways. For instance, in the reduction of ketones, the formation of a ruthenium-hydride intermediate is often identified as a key step. The chirality of the this compound backbone is transferred to the substrate during the hydride transfer step, leading to the formation of one enantiomer in excess.
Furthermore, in organocatalyzed reactions like the domino Michael-aldol cascade, chiral primary 1,2-aminoalcohols, including derivatives of the title compound, have been shown to facilitate the reaction with high reactivity and stereoselectivity. nih.gov Mechanistic proposals, supported by experimental evidence, suggest that the primary amine of the catalyst can form an enamine or iminium ion intermediate with the substrate, thereby activating it for the subsequent reaction steps. The stereochemical outcome is dictated by the specific orientation of the substrate within the chiral environment created by the catalyst during the key bond-forming steps. nih.gov
A proposed catalytic cycle for a transfer hydrogenation reaction involving a Ruthenium complex is depicted below, illustrating the key steps of hydride transfer and catalyst regeneration.
| Step | Description |
| 1 | Coordination of the substrate to the Ruthenium-hydride complex. |
| 2 | Transfer of the hydride from the Ruthenium center to the substrate. |
| 3 | Release of the product alcohol. |
| 4 | Regeneration of the Ruthenium-hydride catalyst by a hydrogen donor. |
This table illustrates a generalized catalytic cycle for transfer hydrogenation.
Computational Modeling of Stereoselectivity and Transition States
Computational modeling has emerged as a powerful tool to rationalize the high levels of stereoselectivity observed in reactions catalyzed by systems incorporating this compound. By calculating the energies of various possible transition states, researchers can predict which reaction pathway is energetically favored and thus which stereoisomer will be the major product.
These models often reveal the crucial non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst-substrate complex that dictate the facial selectivity of the reaction. For example, in the asymmetric reduction of ketones, computational studies can model the approach of the hydride to the two prochiral faces of the carbonyl group. The transition state leading to the major enantiomer is typically found to be lower in energy due to a more favorable arrangement of the substrate within the chiral pocket of the catalyst, minimizing steric clashes and maximizing stabilizing interactions.
Theoretical studies have been used to support the stereochemical outcomes of various reactions. nih.gov DFT-optimized transition state structures can be calculated to understand chiral recognition and induction processes. These calculations help in visualizing the three-dimensional arrangement of atoms at the point of highest energy along the reaction coordinate, providing a static picture of the dynamic process of bond formation and breaking.
Density Functional Theory (DFT) Studies of Intermediates and Reaction Pathways
Density Functional Theory (DFT) has become an indispensable tool for obtaining a detailed, atomistic understanding of the intermediates and reaction pathways in catalytic reactions involving this compound-derived catalysts. DFT calculations can provide valuable information on the geometries and electronic properties of reactants, intermediates, transition states, and products.
Furthermore, DFT calculations can elucidate the role of co-catalysts and solvent molecules in the reaction mechanism. For example, in certain transfer hydrogenation reactions, solvent molecules have been shown to participate in the proton transfer steps, thereby lowering the activation energy of the reaction. These detailed computational insights are crucial for the rational design of more efficient and selective catalysts based on the this compound scaffold.
Below is a table summarizing key energetic data that can be obtained from DFT studies of a catalytic reaction.
| Parameter | Description | Typical Units |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | kcal/mol or kJ/mol |
| Reaction Energy (ΔEr) | The overall energy change of a reaction step. | kcal/mol or kJ/mol |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to predict the spontaneity of a process. | kcal/mol or kJ/mol |
This table presents typical parameters calculated using Density Functional Theory to analyze reaction pathways.
Advanced Spectroscopic and Analytical Characterization for Research Purity and Stereochemical Assignment
Chiral Chromatography for Enantiomeric Purity Assessment (HPLC/GC)
Chiral chromatography is a cornerstone technique for separating enantiomers and assessing the enantiomeric purity of a chiral substance. registech.com The principle lies in creating a temporary diastereomeric interaction between the enantiomers and a chiral selector, which is most commonly part of the stationary phase (Chiral Stationary Phase, CSP). registech.comnih.gov This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. registech.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is highly versatile for the analysis of amino alcohols like ((1S,2S)-2-aminocyclohexyl)methanol. A wide variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based phases being particularly effective for separating amines and alcohols. nih.govwindows.net The separation can be performed in different modes, such as normal-phase, reversed-phase, or polar organic mode, depending on the analyte's properties and the chosen CSP. windows.netchromatographyonline.com Method development often involves screening various columns and mobile phase compositions to achieve optimal resolution between the enantiomeric peaks. chromatographyonline.com For primary amines, crown ether-based CSPs can show excellent chiral recognition. nih.gov The enantiomeric purity is typically determined by calculating the area percentage of the undesired enantiomer relative to the total area of both enantiomer peaks. registech.com
Gas Chromatography (GC): For GC analysis, volatile derivatives of the analyte are often required. The amino and hydroxyl groups of this compound can be derivatized, for example, with trifluoroacetic anhydride (B1165640) to form trifluoroacetyl derivatives. wiley.com The separation is then carried out on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. wiley.comsci-hub.segcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation of the enantiomers. wiley.com Indirect methods, which involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, are also a viable strategy. sci-hub.se
Table 1: Representative Chiral Chromatography Conditions for Enantiomeric Purity
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile/Carrier Phase | Derivatization | Detection |
|---|---|---|---|---|
| HPLC | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol or Acetonitrile/Methanol (B129727) | Not usually required | UV, DAD |
| HPLC | Crown Ether-based | Methanol/Trifluoroacetic acid | Not usually required | UV, DAD |
| GC | Cyclodextrin Derivative (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) | Hydrogen or Helium | Required (e.g., Trifluoroacetylation) | FID, MS |
Advanced NMR Spectroscopy for Stereochemical Confirmation (e.g., NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While standard 1D and 2D NMR techniques (like COSY and HSQC) establish the connectivity of atoms, they may not be sufficient to differentiate between diastereomers. numberanalytics.comlibretexts.org Advanced techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for confirming relative stereochemistry by probing through-space proximity of atoms. numberanalytics.comlibretexts.org
The NOESY experiment detects correlations between protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. numberanalytics.com For a cyclic structure like this compound, the chair conformation of the cyclohexane (B81311) ring places substituents in either axial or equatorial positions. In the (1S,2S) isomer, the amino and methanol groups are expected to be in a trans-diequatorial orientation in the most stable conformation to minimize steric hindrance.
A NOESY spectrum would provide definitive evidence for this arrangement. For the (1S,2S) isomer, a key observation would be a NOE correlation between the proton on C1 (H1) and the proton on C2 (H2). In the expected diequatorial conformation, these two protons would be in a trans-diaxial relationship, bringing them into close spatial proximity, which would result in a strong NOESY cross-peak. Conversely, correlations between the C1/C2 protons and the axial protons on the same side of the ring would be observed. The absence of significant NOEs between the substituents themselves would further support the trans configuration.
Table 2: Expected Key NOESY Correlations for this compound
| Proton(s) 1 | Proton(s) 2 | Expected NOE Intensity | Stereochemical Implication |
|---|---|---|---|
| H1 (axial) | H3 (axial), H5 (axial) | Strong | Confirms axial position of H1 on one face of the ring. |
| H2 (axial) | H4 (axial), H6 (axial) | Strong | Confirms axial position of H2 on the same face of the ring. |
| H1 (axial) | H2 (axial) | Strong | Confirms the trans-diaxial relationship between H1 and H2, consistent with a diequatorial arrangement of the substituents. |
| -CH₂OH protons | H1 (axial) | Weak/Absent | Supports the trans relationship between the substituents. |
X-ray Crystallography of Derivatives for Absolute Configuration Assignment
While the aforementioned techniques provide powerful evidence for relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. It provides an exact three-dimensional map of the atoms in the crystal lattice.
Obtaining single crystals of a small, flexible molecule like this compound itself can be difficult. Therefore, it is common practice to prepare a crystalline derivative. This can be achieved by reacting the compound with a suitable reagent to introduce functionalities that promote crystallization and, ideally, contain a heavy atom. The inclusion of a heavy atom facilitates the determination of the absolute configuration through the analysis of anomalous dispersion effects.
For example, the amino group can be reacted with a chiral or achiral carboxylic acid (e.g., Mosher's acid or a substituted benzoic acid) to form a stable, crystalline amide. researchgate.net The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction data not only reveal the precise bond lengths, bond angles, and torsion angles, confirming the trans relative stereochemistry of the substituents on the cyclohexane ring, but also allow for the unambiguous assignment of the S configuration at both the C1 and C2 stereocenters. This solid-state structural proof is considered the gold standard for absolute configuration assignment. researchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (1S,2S)-1,2-diphenylethylenediamine |
| Cellulose tris(3,5-dimethylphenylcarbamate) |
| Trifluoroacetic anhydride |
| Nickel(II) |
Future Directions and Emerging Research Avenues
Development of Next-Generation Catalysts and Ligands
The foundation of ((1S,2S)-2-aminocyclohexyl)methanol's utility lies in its role as a chiral ligand in metal-catalyzed reactions. The development of next-generation catalysts is focused on enhancing activity, selectivity, and stability. One promising approach involves the creation of novel catalyst formulations. For instance, new methanol (B129727) synthesis catalysts, while still based on copper and zinc, are being tailored with promoters like silica (B1680970) to improve stability and resistance to deactivation. matthey.commatthey.com This allows for longer catalyst life and higher yields. matthey.com
Furthermore, research is ongoing to create derivatives of this compound itself, modifying its structure to fine-tune the steric and electronic properties of the resulting metal complexes. This can lead to catalysts with superior performance in specific transformations. The goal is to develop catalysts that are not only highly efficient but also have a broad substrate scope, making them more versatile for various synthetic applications.
Expanding the Scope of Asymmetric Reactions
While this compound and its derivatives have proven effective in reactions like the asymmetric addition of diethylzinc (B1219324) to aldehydes, researchers are actively exploring their application in a wider range of asymmetric transformations. researchgate.net This includes expanding their use in the synthesis of novel α-amino acids with branched side chains, which are important building blocks in medicinal chemistry. nih.gov
The development of new chiral ligands derived from readily available and renewable sources is also a key area of interest. researchgate.net These novel ligands are being tested in various enantioselective reactions, and their performance is often comparable to their non-immobilized counterparts. researchgate.net The ability to influence the absolute configuration of the product based on the stereogenic centers of the ligand is a significant advantage, allowing for the synthesis of both enantiomers of a target molecule with high stereocontrol. researchgate.net
Integration into Flow Chemistry and Automated Synthesis
The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. nih.gov The integration of this compound-based catalysts into these systems is a significant area of future research. Automated systems, which can sequentially load different substrates and collect the products, are being developed for the synthesis of complex molecules. nih.gov
Flow chemistry offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. By immobilizing this compound-derived catalysts on solid supports, they can be incorporated into flow reactors, enabling continuous production and easy separation of the catalyst from the product stream. This approach has the potential to streamline the synthesis of chiral compounds and make these processes more amenable to industrial-scale production. nih.gov
Exploration of Sustainable Synthetic Routes and Biocatalysis
There is a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. For the production and application of this compound, this involves exploring biocatalytic routes and greener chemical processes.
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical methods. nih.govwiley.com Enzymes can operate under mild reaction conditions, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity. nih.govunimi.it Researchers are investigating the use of enzymes for the synthesis of chiral amines and amino alcohols, including precursors to this compound. wiley.comnih.gov This approach can reduce the reliance on hazardous reagents and solvents, leading to more sustainable manufacturing processes. wiley.comunimi.it The development of robust and efficient biocatalysts for these transformations remains an active area of research. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for preparing ((1S,2S)-2-aminocyclohexyl)methanol in enantiomerically pure form?
- Methodological Answer : The synthesis typically involves enantioselective hydrogenation or catalytic reduction of nitro or imine precursors. For example:
- Nitro Group Reduction : Ethyl 2-(2-nitrocyclohexyl)acetate can be hydrogenated using Raney Nickel under H₂ to yield enantiomerically pure cyclohexyl derivatives .
- Chiral Resolution : Boc-protected intermediates (e.g., tert-butyl ((1S,2S)-2-aminocyclohexyl)carbamate) are synthesized via Pd-catalyzed coupling or enzymatic resolution, followed by deprotection to isolate the target compound .
- Purification : Column chromatography (silica gel, methanol/dichloromethane) is critical for isolating pure enantiomers .
Q. What analytical techniques are critical for confirming the enantiomeric purity and structural integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to quantify enantiomeric excess (ee) .
- NMR Spectroscopy : ¹H and ¹³C NMR verify stereochemistry; coupling constants (e.g., axial vs. equatorial protons in cyclohexane rings) confirm conformational stability .
- Polarimetry : Measures optical rotation to confirm enantiomeric identity .
Advanced Research Questions
Q. How can this compound be utilized in asymmetric catalysis?
- Methodological Answer : The compound serves as a chiral ligand or catalyst in enantioselective reactions:
- Michael Additions : Its amino alcohol moiety coordinates metals (e.g., Cu, Rh) to induce asymmetry in conjugate additions to α,β-unsaturated esters .
- Cyclopropanation : In Pd-catalyzed reactions, it directs stereochemistry in cyclopropane synthesis via carbene transfer .
- Case Study : Ethyl 2-((1R,2S)-2-aminocyclohexyl)acetate derivatives were used in intramolecular Michael additions to form bicyclic β-amino acids with >90% ee .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer :
- Racemization Risk : Elevated temperatures during hydrogenation or acidic/basic conditions can lead to epimerization. Mitigation involves low-temperature reactions (<40°C) and neutral pH buffers .
- Catalyst Efficiency : Raney Nickel or Pd/C must be pre-treated to avoid sulfur poisoning, which reduces enantioselectivity .
- Purification : Scaling column chromatography is impractical; alternatives like crystallization or simulated moving bed (SMB) chromatography are preferred .
Q. How does the choice of protecting groups influence the synthetic pathways for this compound derivatives?
- Methodological Answer :
- Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize the amine during hydrogenation or coupling reactions. Deprotection with trifluoroacetic acid (TFA) yields the free amine without racemization .
- Acetyl Protection : N-acetyl derivatives (e.g., N-((1S,2S)-2-aminocyclohexyl)acetamide) are intermediates for further functionalization but require harsher deprotection conditions (e.g., HCl hydrolysis) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
